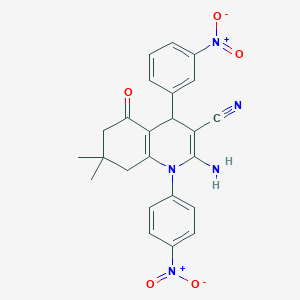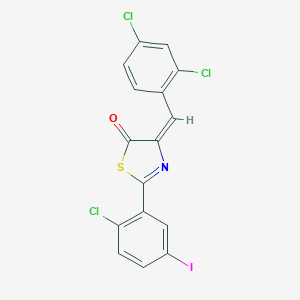![molecular formula C21H16F3N3OS B387729 2-amino-5-oxo-4-(thiophen-3-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B387729.png)
2-amino-5-oxo-4-(thiophen-3-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-5-oxo-4-(thiophen-3-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that features a quinoline core structure This compound is notable for its diverse functional groups, including an amino group, a ketone, a thienyl group, a trifluoromethyl group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-oxo-4-(thiophen-3-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thienyl groups.
Reduction: Reduction reactions may target the ketone and nitrile groups.
Substitution: The trifluoromethyl and thienyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound’s unique structure and functional groups may contribute to its potential as a therapeutic agent. Research may focus on its activity against specific diseases or conditions.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-amino-5-oxo-4-(thiophen-3-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups may bind to active sites, modulating the activity of these targets and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
2-Amino-5-oxo-4-(3-thienyl)-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
2-Amino-5-oxo-4-(3-thienyl)-1-[2-(methyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile:
Uniqueness
The presence of the trifluoromethyl group in 2-amino-5-oxo-4-(thiophen-3-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes it distinct from similar compounds and may enhance its potential as a therapeutic agent or material.
特性
分子式 |
C21H16F3N3OS |
|---|---|
分子量 |
415.4g/mol |
IUPAC名 |
2-amino-5-oxo-4-thiophen-3-yl-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C21H16F3N3OS/c22-21(23,24)14-4-1-2-5-15(14)27-16-6-3-7-17(28)19(16)18(12-8-9-29-11-12)13(10-25)20(27)26/h1-2,4-5,8-9,11,18H,3,6-7,26H2 |
InChIキー |
XNPZZNHPVNJQSF-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3C(F)(F)F)N)C#N)C4=CSC=C4)C(=O)C1 |
正規SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3C(F)(F)F)N)C#N)C4=CSC=C4)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-1-(4-chlorophenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B387646.png)

![N-(2,4-dichlorobenzylidene)-N-{1-[1-(3-methylphenyl)-1H-tetraazol-5-yl]cyclohexyl}amine](/img/structure/B387653.png)
![N-benzyl-N-{2-[benzyl(2-thienylcarbonyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B387654.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]quinoline-8-sulfonamide](/img/structure/B387655.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-iodobenzamide](/img/structure/B387656.png)
![2-iodo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B387657.png)


![2-Amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B387662.png)




